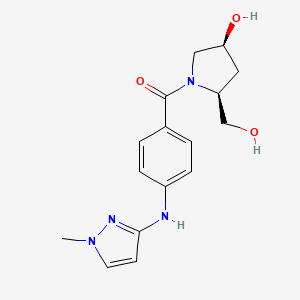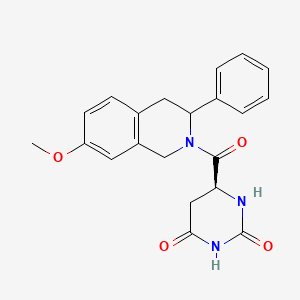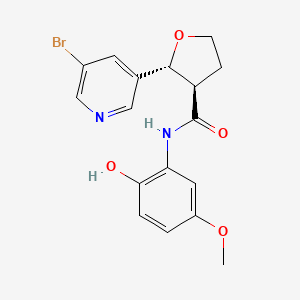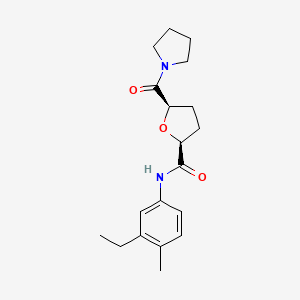
Unk-4Abz-aHyp-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unk-4Abz-aHyp-ol is a synthetic compound with a unique structure that has garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Unk-4Abz-aHyp-ol involves several steps, starting with the preparation of the precursor molecules. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Final Assembly: The final step includes the assembly of the compound through coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is carried out using large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves:
Batch Processing: The reactions are carried out in batch reactors with precise control over temperature, pressure, and pH.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Unk-4Abz-aHyp-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in anhydrous solvents.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Unk-4Abz-aHyp-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Unk-4Abz-aHyp-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Unk-4Abz-aHyp-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4Abz-aHyp-ol and 5Abz-aHyp-ol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound stands out due to its specific functional groups that confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-[4-[(1-methylpyrazol-3-yl)amino]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-19-7-6-15(18-19)17-12-4-2-11(3-5-12)16(23)20-9-14(22)8-13(20)10-21/h2-7,13-14,21-22H,8-10H2,1H3,(H,17,18)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIONUZCGSXTCOB-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)N3CC(CC3CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)N3C[C@H](C[C@H]3CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2S)-N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341213.png)


![[4-(methoxymethyl)-4-methylpiperidin-1-yl]-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7341240.png)
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-[2-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B7341242.png)

![[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7341267.png)
![(1R,2R)-N-[(1-benzylcyclohexyl)methyl]-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B7341274.png)
![(2R,3R)-N-[(1-benzylcyclohexyl)methyl]-2-(1-methylimidazol-2-yl)oxane-3-carboxamide](/img/structure/B7341287.png)
![[(2S,5R)-5-(4-cyclopropyl-2,3-dihydroquinoxaline-1-carbonyl)oxolan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7341288.png)
![1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone](/img/structure/B7341297.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341301.png)
![[(2S,6S)-4-benzyl-6-methylmorpholin-2-yl]-[4-[2-hydroxypropyl(methyl)amino]piperidin-1-yl]methanone](/img/structure/B7341306.png)
![(2R,3R)-N-[[3-(methylsulfanylmethyl)phenyl]methyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7341308.png)
